Dimethyl sulfone-d6

Übersicht

Beschreibung

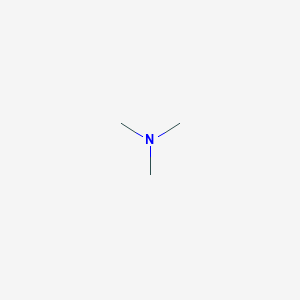

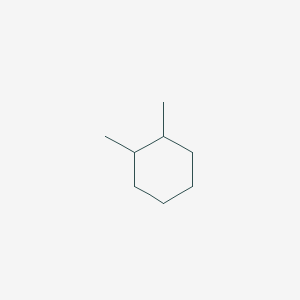

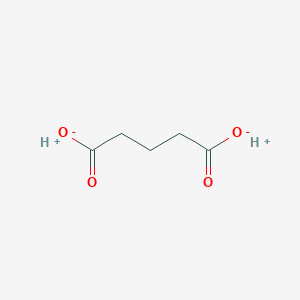

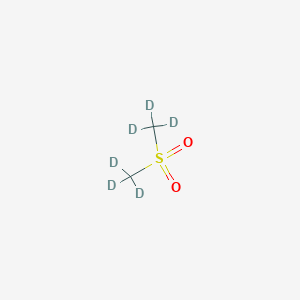

Dimethyl sulfone-d6, also known as Methyl-d3 sulfone, is a compound with the linear formula (CD3)2SO2 . It has a molecular weight of 100.17 .

Molecular Structure Analysis

The molecular structure of Dimethyl sulfone-d6 is represented by the SMILES string [2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H] and the InChI string 1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3 . The molecular weight is 100.17 .Physical And Chemical Properties Analysis

Dimethyl sulfone-d6 is a solid form with a boiling point of 238 °C (lit.) and a melting point of 107-109 °C (lit.) . It has a mass shift of M+6 .Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

Dimethyl sulfone-d6 is commonly used as a solvent in NMR spectroscopy . It plays a crucial role in solution-state 2D NMR of ball-milled plant cell wall gel .

Preparation of Self-Assembled Monolayer Surfaces

Low-energy collisions of ionized acetone-d6, DMSO-d6, and pyridine-d5 with alkanethiolate are used to prepare self-assembled monolayer surfaces of gold .

Electrochemical Studies

Dimethyl sulfone-d6 has been studied for its electrochemical behavior on platinum electrodes . This research can help understand the interaction of this compound with different metals and its potential applications in electrochemistry.

Synthon in Organic Synthesis

Recent research progress has shown the use of dimethyl sulfoxide as a synthon by transferring one or more of its units after binding to target molecules . This makes it a valuable reagent in organic synthesis.

Stable Isotope Labeling

Due to its deuterium content, Dimethyl sulfone-d6 can be used in stable isotope labeling, a technique used in molecular biology to help understand protein function and interaction .

Pharmaceutical Research

Dimethyl sulfone-d6 can be used in pharmaceutical research for the development of new drugs. Its unique properties can contribute to the design of novel therapeutic agents .

Safety and Hazards

Dimethyl sulfone-d6 should be kept away from heat, sparks, open flames, and hot surfaces. It should not be released into the environment. Protective gloves, eye protection, and face protection should be worn when handling this compound. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Wirkmechanismus

Target of Action

Dimethyl sulfone-d6 is a deuterium-labeled variant of Dimethyl sulfone It’s known that dimethyl sulfoxide, a related compound, acts as a reversible mitogen-activated extracellular signal-regulated kinase-1 (mek1) and mek2 inhibitor .

Mode of Action

It’s known that the sulfur center in dimethyl sulfoxide is nucleophilic toward soft electrophiles and the oxygen is nucleophilic toward hard electrophiles . This suggests that Dimethyl sulfone-d6 might interact with its targets in a similar manner.

Biochemical Pathways

Research on dimethyl sulfoxide, a related compound, has shown that it demonstrates antioxidant activity in certain biological settings . For example, the cardiovascular protective effect of Dimethyl sulfoxide in copper-deficient rats is thought to occur by an antioxidant mechanism .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that dimethyl sulfoxide, a related compound, may have anti-inflammatory, antioxidant, and analgesic activities . Dimethyl sulfoxide also readily penetrates cellular membranes .

Action Environment

It’s known that dimethyl sulfoxide, a related compound, has a boiling point of 189 °c and a melting point of 202 °C . This suggests that Dimethyl sulfone-d6 might have similar physical properties and might be influenced by similar environmental factors.

Eigenschaften

IUPAC Name |

trideuterio(trideuteriomethylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVIBTZHLRERCL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl sulfone-d6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Dimethyl sulfone-d6 in the context of the provided research papers?

A1: Dimethyl sulfone-d6 serves as a model compound in the first research paper []. Researchers used it to investigate the effectiveness of static deuterium rotating frame NMR relaxation measurements for characterizing slow molecular motions in solid powders. The deuterium labeling in Dimethyl sulfone-d6 allows for selective observation of its dynamics using deuterium NMR techniques. The study demonstrated that this approach can successfully determine conformational exchange rates and activation energies, offering valuable insights into the compound's dynamic behavior in the solid state [].

Q2: How was Dimethyl sulfone-d6 incorporated into the research described in the second paper?

A2: The second paper focuses on a synthetic method for producing Methanesulfonyl chloride-d3 []. Interestingly, Dimethyl sulfone-d6 appears as a minor byproduct during this synthesis. The paper highlights that a small quantity of Dimethyl sulfone-d6 was isolated alongside the desired Methanesulfonyl chloride-d3 product []. This observation suggests potential side reactions occurring during the chlorination process of Dimethyl sulfoxide-d6.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

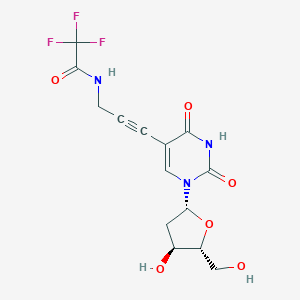

![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)